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molecular formula C10H8O4 B2710689 3,4-dihydro-4-oxo-2h-1-benzopyran-2-carboxylic acid CAS No. 51048-00-1

3,4-dihydro-4-oxo-2h-1-benzopyran-2-carboxylic acid

Cat. No. B2710689
M. Wt: 192.17
InChI Key: UMRVOGNEHRFSJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05580863

Procedure details

A solution of 3-(2-hydroxybenzoyl)acrylic acid (3.02 g) in aqueous sodium carbonate (5%, 55 ml) was stirred at room temperature for 15 hours, acidified with 2N HCl and extracted with ethyl acetate. The ethyl acetate layer was washed with water, dried (MgSO4) and then treated with activated charcoal, after which the solvent was distilled off, to yield 2,3-dihydro-4-oxo-4H-1-benzopyran-2-carboxylic acid (2.01 g, 67%), which was then recrystallized from ethyl acetate-hexane to yield colorless prisms having a melting point of 170° to 171° C.
Name
3-(2-hydroxybenzoyl)acrylic acid
Quantity
3.02 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:14]=[CH:13][CH:12]=[CH:11][C:3]=1[C:4]([CH:6]=[CH:7][C:8]([OH:10])=[O:9])=[O:5].Cl>C(=O)([O-])[O-].[Na+].[Na+]>[O:5]=[C:4]1[C:3]2[CH:11]=[CH:12][CH:13]=[CH:14][C:2]=2[O:1][CH:7]([C:8]([OH:10])=[O:9])[CH2:6]1 |f:2.3.4|

Inputs

Step One
Name
3-(2-hydroxybenzoyl)acrylic acid
Quantity
3.02 g
Type
reactant
Smiles
OC1=C(C(=O)C=CC(=O)O)C=CC=C1
Name
Quantity
55 mL
Type
solvent
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
ADDITION
Type
ADDITION
Details
treated with activated charcoal
DISTILLATION
Type
DISTILLATION
Details
after which the solvent was distilled off

Outcomes

Product
Name
Type
product
Smiles
O=C1CC(OC2=C1C=CC=C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.01 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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